3-Amino-3-(3,5-dichlorophenyl)propanenitrile
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Overview
Description
3-Amino-3-(3,5-dichlorophenyl)propanenitrile: is an organic compound with the molecular formula C9H8Cl2N2 and a molecular weight of 215.08 g/mol . This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a nitrile group attached to a propane backbone. It is a versatile building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3,5-dichlorophenyl)propanenitrile typically involves the reaction of 3,5-dichlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 3-Amino-3-(3,5-dichlorophenyl)propanenitrile is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: Its structural features make it a candidate for designing inhibitors or activators of specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,5-dichlorophenyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .
Comparison with Similar Compounds
- 3-Amino-3-(4-chlorophenyl)propanenitrile
- 3-Amino-3-(2,4-dichlorophenyl)propanenitrile
- 3-Amino-3-(3,4-dichlorophenyl)propanenitrile
Comparison: Compared to its analogs, 3-Amino-3-(3,5-dichlorophenyl)propanenitrile is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules. The presence of chlorine atoms at the 3 and 5 positions can enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions .
Properties
IUPAC Name |
3-amino-3-(3,5-dichlorophenyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEUPQKHECLCIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CC#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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